molecular formula C10H13F3N4 B1391581 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1211538-96-3

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine

Cat. No.: B1391581
CAS No.: 1211538-96-3
M. Wt: 246.23 g/mol
InChI Key: ABYIFDGUCYITEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine is a compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring.

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. Common synthetic routes include:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-1-2-9(16-15-8)17-5-3-7(14)4-6-17/h1-2,7H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYIFDGUCYITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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